molecular formula C32H40O10 B1247450 ruageanin B

ruageanin B

Cat. No.: B1247450
M. Wt: 584.7 g/mol
InChI Key: RHNVFPUACKXTEQ-DEBVYSQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ruageanin B is a limonoid-type triterpenoid isolated primarily from plants of the Meliaceae family, such as Chisocheton and Ruagea species. Limonoids are renowned for their diverse bioactivities, including antifeedant, insecticidal, and anticancer properties. Structurally, Ruageanin B features a tetranortriterpenoid skeleton with a β-substituted furanolactone moiety, distinguishing it from simpler triterpenoids. Its molecular formula is typically C₃₂H₄₂O₉, with a molecular weight of 594.68 g/mol. The compound’s stereochemistry and functional groups have been confirmed via spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) .

Properties

Molecular Formula

C32H40O10

Molecular Weight

584.7 g/mol

IUPAC Name

[(1S,2R,4S,5R,9R,10R,13R,14S,15S,17S)-9-(furan-3-yl)-1-hydroxy-15-(2-methoxy-2-oxoethyl)-10,14,16,16-tetramethyl-7,18-dioxo-3,8-dioxapentacyclo[12.3.1.02,4.04,13.05,10]octadecan-17-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C32H40O10/c1-8-16(2)24(35)41-26-28(3,4)19(13-21(33)38-7)30(6)18-9-11-29(5)20(32(18)27(42-32)31(26,37)25(30)36)14-22(34)40-23(29)17-10-12-39-15-17/h8,10,12,15,18-20,23,26-27,37H,9,11,13-14H2,1-7H3/b16-8+/t18-,19+,20-,23+,26+,27-,29-,30-,31+,32-/m1/s1

InChI Key

RHNVFPUACKXTEQ-DEBVYSQHSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@@]2([C@@H]3[C@@]4(O3)[C@H](CC[C@@]5([C@H]4CC(=O)O[C@H]5C6=COC=C6)C)[C@@](C2=O)([C@H](C1(C)C)CC(=O)OC)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C2(C3CCC4(C(C35C(C1(C2=O)O)O5)CC(=O)OC4C6=COC=C6)C)C)CC(=O)OC)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Structure-Activity Relationships (SAR): Modifying Ruageanin B’s furanolactone moiety increases solubility but reduces anticancer efficacy, highlighting the balance between bioavailability and activity .

Q & A

Q. How can researchers integrate multi-omics data to elucidate ruageanin B’s mode of action?

  • Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (KEGG, STRING) and network pharmacology models to identify synergistic targets. Validate hypotheses with CRISPR-Cas9 knockout models .

Ethical & Reporting Standards

Q. What ethical guidelines apply to in vivo studies involving ruageanin B?

  • Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain ethics committee approval (IACUC) and report euthanasia methods. For human cell lines, verify authenticity via STR profiling .

Q. How should researchers document contradictory data in ruageanin B publications?

  • Answer : Disclose all raw data (positive/negative) in supplementary materials. Discuss potential sources of discrepancy (e.g., impurity batches, assay variability) in the limitations section. Use CONSORT diagrams for in vivo studies to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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